3-((2-Mercapto-1-methylpropyl)thio)-2-butanol

Flavor Chemistry Organoleptic Analysis Sensory Science

3-((2-Mercapto-1-methylpropyl)thio)-2-butanol, also known as alpha-Methyl-beta-hydroxypropyl alpha-methyl-beta-mercaptopropyl sulfide or FEMA 3509, is a synthetic organosulfur compound (C8H18OS2) classified as a secondary alcohol with a thioether group. It is a high-impact flavoring agent characterized by a distinct roasted, meaty, and fatty aroma profile.

Molecular Formula C8H18OS2
Molecular Weight 194.4 g/mol
CAS No. 54957-02-7
Cat. No. B1362482
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-((2-Mercapto-1-methylpropyl)thio)-2-butanol
CAS54957-02-7
Molecular FormulaC8H18OS2
Molecular Weight194.4 g/mol
Structural Identifiers
SMILESCC(C(C)SC(C)C(C)S)O
InChIInChI=1S/C8H18OS2/c1-5(9)7(3)11-8(4)6(2)10/h5-10H,1-4H3
InChIKeyPHLKBLKTWMSFGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityinsoluble in water; soluble in alcohol; slightly soluble in fat

3-((2-Mercapto-1-methylpropyl)thio)-2-butanol (CAS 54957-02-7) Technical Baseline for Industrial Procurement


3-((2-Mercapto-1-methylpropyl)thio)-2-butanol, also known as alpha-Methyl-beta-hydroxypropyl alpha-methyl-beta-mercaptopropyl sulfide or FEMA 3509, is a synthetic organosulfur compound (C8H18OS2) classified as a secondary alcohol with a thioether group [1]. It is a high-impact flavoring agent characterized by a distinct roasted, meaty, and fatty aroma profile [2]. It is recognized as a Generally Recognized as Safe (GRAS) substance by FEMA and is approved for use in food by the FDA and WHO/FAO Joint Expert Committee on Food Additives (JECFA) [3].

Regulatory Status
GRAS, FEMA 3509 approved for food use; defined usage framework available
Sensory Profile
Roasted, meaty, fatty, sulfurous notes; distinct from alliaceous/tropical analogs
Formulation Fit
Requires ethanol or oil-based delivery systems; incompatible with aqueous-only matrices

Technical Differentiation of CAS 54957-02-7: Why Simple Mercapto Analogs are Not Substitutable


Simple in-class mercapto alcohols, such as 2-Mercapto-3-butanol (FEMA 3502), are insufficient replacements for 3-((2-Mercapto-1-methylpropyl)thio)-2-butanol in precise flavor formulations. The target compound's unique C8-thioether backbone, versus the simpler C4-mercapto alcohol structure, confers a distinct organoleptic profile dominated by roasted, fatty, and savory notes . In contrast, the simpler analogs exhibit a primary character of pungent onion/garlic and tropical fruit notes [1]. Furthermore, the target compound's higher molecular weight and specific physicochemical properties (e.g., logP, density) directly impact its volatility and solubility in complex food matrices, making direct weight-for-weight substitution invalid without extensive reformulation and organoleptic revalidation [2].

Target: CAS 54957-02-7
Substitute: Simple Mercapto Alcohol (e.g., FEMA 3502)
Sensory Profile
Roasted, fatty, savory depth
Alliaceous, onion/garlic, tropical fruit
Volatility
Higher MW & logP reduces volatility; sustained release
Lower MW may lead to rapid flash-off and altered perception
Regulatory Usage Limit
Defined FEMA usage limit exists
May lack a clear quantitative compliance limit
Formulation Solubility
Designed for non-aqueous/emulsified systems
Different solubility profile may require reformulation

Quantitative Evidence Guide for Differentiating CAS 54957-02-7 in Flavor and Fragrance Applications


Organoleptic Differentiation: Roasted/Fatty vs. Alliaceous/Tropical Notes

The organoleptic profile of 3-((2-Mercapto-1-methylpropyl)thio)-2-butanol (CAS 54957-02-7) is distinctly different from its simpler analog, 2-Mercapto-3-butanol (FEMA 3502). At standard evaluation concentrations (0.10% in propylene glycol), the target compound is consistently characterized as 'roasted, meaty, burnt, fatty, sulfurous' . In contrast, 2-Mercapto-3-butanol is described as having a 'sulfureous, roasted meat, alliaceous, sauteed onion and garlic' character with prominent 'catty, ribes-like, with tropical and meaty notes' . This represents a clear divergence in primary sensory descriptors, with the target compound emphasizing savory/fatty depth over pungent alliaceous and fruity notes.

Sensory Profile
Reported
TargetRoasted, meaty, fatty, sulfurous
FEMA 3502Alliaceous, onion/garlic, tropical
Supports sensory-driven procurement fit
Qualitative divergence at 0.10% in PG; verify in target matrix
Flavor Chemistry Organoleptic Analysis Sensory Science

Physicochemical Differentiation: Molecular Weight and LogP Impact on Volatility

3-((2-Mercapto-1-methylpropyl)thio)-2-butanol exhibits significantly different physicochemical properties compared to simpler mercapto analogs, which directly impact its behavior in flavor formulations. The target compound has a molecular weight of 194.36 g/mol and a calculated logP of 2.07-2.35 [1], indicating higher lipophilicity and lower volatility than 2-Mercapto-3-butanol (MW 106.18 g/mol) . This difference in physical properties influences its release profile and longevity in various food matrices.

Physicochemical
Reported
TargetMW 194.36; logP 2.07-2.35
FEMA 3502MW 106.18; lower logP
Informs volatility and solubility behavior
Predicted logP; confirm empirically
Physical Chemistry Flavor Delivery Systems Formulation Science

Regulatory Status and Defined Usage Limits for FEMA 3509

3-((2-Mercapto-1-methylpropyl)thio)-2-butanol (FEMA 3509) has a well-defined regulatory status, with a recommended usage limit of 0.75 mg/kg in specific food categories (baked goods, meat products, soups) established by FEMA . This provides a clear, quantitative framework for procurement and use that may not be as clearly defined for less common or emerging analogs. Its safety has been evaluated by JECFA, with an ADI of 'No safety concern at current levels of intake' [1].

Regulatory Limit
Specification review
0.75 mg/kg
Defined quantitative compliance limit
In baked goods, meat products, soups (FEMA GRAS)
Food Safety Regulatory Compliance Flavor Manufacturing

Differential Solubility Profile for Tailored Formulation

3-((2-Mercapto-1-methylpropyl)thio)-2-butanol exhibits a specific solubility profile: it is insoluble in water, soluble in ethanol, and slightly soluble in fats/oils [1]. This characteristic profile, combined with a predicted water solubility of 0.16 g/L [2], differentiates it from more polar or water-miscible flavor compounds. This informs its application in oil-based or ethanol-based flavor systems and precludes its use in aqueous applications without an appropriate delivery system.

Solubility
Property to review
Insoluble in water Soluble in ethanol Slightly soluble in oils Predicted 0.16 g/L water
Guides solvent and carrier selection
Predicted solubility; validate in formulation
Formulation Science Flavor Delivery Solvent Systems

Stereochemical Complexity and Its Potential Impact on Sensory Quality

The compound 3-((2-Mercapto-1-methylpropyl)thio)-2-butanol possesses multiple chiral centers, and a patent (GB1524836A) specifically claims the use of defined configurations for flavor-altering compositions [1]. While the exact quantitative difference in odor threshold or character between stereoisomers is not detailed, this patent establishes that stereochemistry is a critical quality attribute. This implies that the commercial material's value is tied to a specific isomeric profile or mixture, which may not be replicated by an alternative synthetic route or a generic 'mercapto butanol' compound. A racemic mixture or an alternative isomer may not perform identically.

Stereochemistry
Class-level
Multiple chiral centers; patent claims specific configurations for flavor use
Isomeric profile may impact sensory consistency
Exact isomer data not detailed; batch-specific review
Chiral Chemistry Flavor Science Process Control

Analytical Reference: Distinct Spectral and Chromatographic Signatures

For quality control and authentication, 3-((2-Mercapto-1-methylpropyl)thio)-2-butanol has a defined analytical fingerprint. Its reported refractive index range is 1.516-1.526, and its boiling point is 85-88 °C at 0.40 mm Hg [1]. These specific physical constants, along with its unique mass spectrum (monoisotopic mass 194.0799 Da) and NMR signature [2], provide a verifiable basis for identity and purity assessment, distinguishing it from similar compounds with different spectra.

Analytical ID
Specification review
RI 1.516-1.526 BP 85-88 °C @0.40mmHg Monoisotopic mass 194.0799 Da
Enables identity verification and QC
Distinct from FEMA 3502 (RI ~1.478); supports authentication
Analytical Chemistry Quality Control Authentication

High-Value Industrial Applications for CAS 54957-02-7 Driven by Differentiated Evidence


Precision Formulation of Savory and Roasted Meat Flavors

Procurement for the creation of high-fidelity savory, roasted meat, and bouillon-type flavorings. The compound's unique 'fatty' and 'roasted' organoleptic signature, clearly differentiated from simpler mercapto alcohols (FEMA 3502) that lean towards alliaceous/tropical notes, makes it irreplaceable for achieving a specific, authentic savory depth . Its approved usage limit of 0.75 mg/kg in meat products provides a clear, compliant framework for industrial use [1].

Development of Lipophilic Flavor Delivery Systems

Formulation of oil-soluble flavor systems for use in fats, oils, and emulsified products. The compound's well-defined solubility profile (insoluble in water, soluble in ethanol, slightly soluble in oils) and its higher logP (2.07-2.35) compared to smaller analogs provide a predictable basis for designing stable flavor emulsions and oil-based concentrates. This is critical for applications in margarines, snack seasonings, and processed meats where water solubility would lead to flavor loss or uneven distribution [1].

Quality Control and Authentication in High-Purity Flavor Manufacturing

Use as a certified reference standard for analytical QC/QA. The compound's unique combination of physical properties, including its specific refractive index (1.516-1.526) and boiling point (85-88 °C at 0.40 mmHg) , enables precise identity verification and purity assessment. These quantitative markers are crucial for flavor houses requiring strict batch-to-batch consistency and for detecting adulteration or misidentification of simpler, lower-cost analogs [1].

Research into Stereochemical Influence on Flavor Perception

Procurement for academic or industrial research investigating structure-odor relationships. The patent claim regarding the use of specific stereochemical configurations for flavoring makes this compound a valuable tool for studying the impact of chirality on olfactory receptor activation. Procuring material with a defined isomeric purity allows for controlled experiments that can lead to novel, IP-protected flavor compositions with enhanced performance [1].

Application
Selection Property
Validation Focus
Savory/Roasted Meat Flavor Formulation
Distinct roasted/fatty sensory profile
Sensory evaluation in target food matrix
Lipophilic Delivery Systems
Lipophilic solubility and higher logP
Stability and release in oil-based carriers
QC / Authentication
Defined analytical markers (RI, BP, MS)
Identity and purity testing against reference data
Chirality-Flavor Research
Patented stereochemical configurations
Isomer-specific olfactory receptor studies
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